

Triphenylacetic Acid (CAS 595-91-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylacetic acid*

Cat. No.: B147579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triphenylacetic acid, identified by the CAS number 595-91-5, is a synthetic aromatic carboxylic acid. Its unique structure, featuring a central acetic acid moiety with three phenyl group substitutions on the alpha-carbon, imparts distinct chemical and physical properties that make it a compound of interest in various scientific domains, including organic synthesis and pharmacology. This technical guide provides an in-depth overview of the core properties, experimental protocols, and biological activities of **triphenylacetic acid**.

Core Properties and Data

Triphenylacetic acid is a white to beige crystalline solid at room temperature.^[1] It is characterized by its high melting point and limited solubility in water, while exhibiting greater solubility in organic solvents.^[1]

Physicochemical Properties

The key physicochemical properties of **triphenylacetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{20}H_{16}O_2$	[2]
Molecular Weight	288.34 g/mol	[2]
Melting Point	270-273 °C	[3]
Boiling Point	437 °C	N/A
Density	1.27 g/cm ³	N/A
pKa	3.33	N/A
Solubility in Water	Insoluble	N/A
Solubility in Organic Solvents	Moderately soluble in acetic acid, ethanol, and methanol. Sparingly soluble in benzene, carbon disulfide, and chloroform.	

Spectral Data

The structural features of **triphenylacetic acid** give rise to a characteristic spectral profile.

Spectrum Type	Key Features	Source
¹ H NMR	Signals corresponding to the aromatic protons of the three phenyl groups and the acidic proton of the carboxylic acid.	[4][5]
¹³ C NMR	Resonances for the quaternary alpha-carbon, the carbonyl carbon, and the distinct carbons of the phenyl rings.	[2]
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M ⁺) and characteristic fragmentation patterns, including a prominent peak at m/z 243.	[2][6]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretching of the aromatic rings.	N/A

Experimental Protocols

Synthesis of Triphenylacetic Acid

Two common methods for the synthesis of **triphenylacetic acid** are outlined below.

Method 1: Grignard Reaction with Triphenylchloromethane

This protocol involves the formation of a Grignard reagent from triphenylchloromethane, followed by carboxylation with dry ice (solid carbon dioxide).

- Materials: Triphenylchloromethane, magnesium turnings, iodine, dry ether, dry ice, hydrochloric acid, sodium hydroxide, glacial acetic acid.

- Procedure:

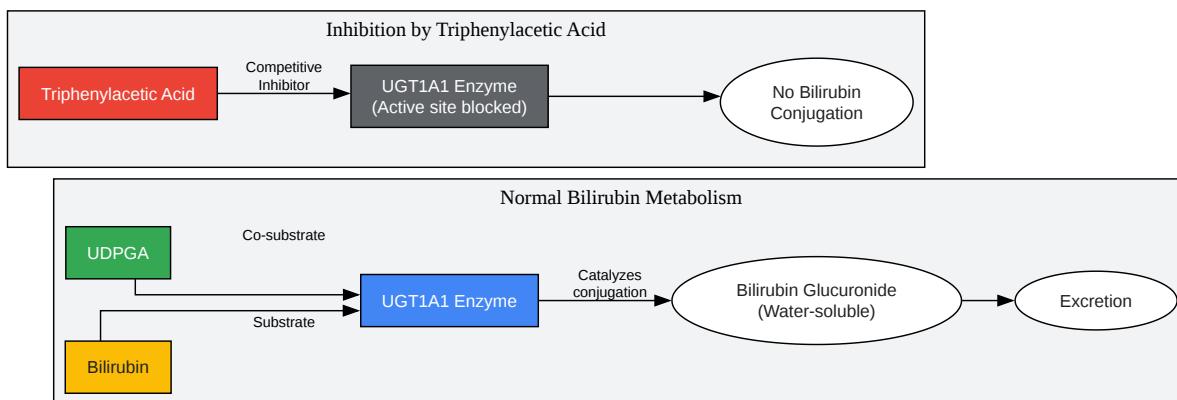
- Dissolve triphenylchloromethane and a crystal of iodine in dry ether.
- Add magnesium turnings to the solution and reflux the mixture.
- Pass a stream of dry carbon dioxide through the reaction mixture.
- After the reaction is complete, hydrolyze the Grignard complex with dilute hydrochloric acid.
- Isolate the crude **triphenylacetic acid** by filtration.
- Purify the crude product by dissolving it in aqueous sodium hydroxide, filtering, and then re-precipitating with hydrochloric acid.
- Further purify by recrystallization from a suitable solvent like glacial acetic acid.

Method 2: Alternative Grignard Protocol

This is a variation of the Grignard synthesis.

- Materials: Magnesium flakes, iodine, triphenylchloromethane, ether, dry ice, hydrochloric acid, ethyl acetate, ethanol.
- Procedure:
 - Add magnesium flakes and iodine to ether.
 - Carefully add triphenylchloromethane and reflux the mixture for 3 hours.
 - Slowly add a large excess of dry ice to the reaction mixture.
 - Acidify the mixture with hydrochloric acid.
 - Extract the product with ethyl acetate.
 - Remove the solvent by distillation.

- Recrystallize the resulting crystals from ethanol to obtain pure **triphenylacetic acid**.


Biological Activity and Mechanism of Action

The primary reported biological activity of **triphenylacetic acid** is the inhibition of the enzyme bilirubin UDP-glucuronosyltransferase (UGT1A1).^[3] This enzyme is crucial for the detoxification of bilirubin, a breakdown product of heme, by conjugating it with glucuronic acid, thereby increasing its water solubility and facilitating its excretion.

The inhibition of UGT1A1 by **triphenylacetic acid** is competitive with respect to bilirubin.^[3] This suggests that **triphenylacetic acid** binds to the active site of the enzyme, preventing bilirubin from binding and being metabolized.

Logical Workflow of UGT1A1 Inhibition

The following diagram illustrates the logical relationship in the inhibition of bilirubin metabolism by **triphenylacetic acid**.

[Click to download full resolution via product page](#)

Inhibition of UGT1A1 by **Triphenylacetic Acid**.

Safety and Handling

Triphenylacetic acid is considered to have low toxicity.^[1] However, as with all chemicals, appropriate safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of **triphenylacetic acid** for professionals in research and drug development. The unique properties and biological activity of this compound suggest potential for its use as a chemical probe or a scaffold for the development of novel therapeutic agents. Further research into its mechanism of action and potential off-target effects is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 595-91-5: Triphenylacetic acid | CymitQuimica [cymitquimica.com]
2. Triphenylacetic acid | C₂₀H₁₆O₂ | CID 68992 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Triphenylacetic acid | 595-91-5 [chemicalbook.com]
4. Triphenylacetic acid(595-91-5) 1H NMR spectrum [chemicalbook.com]
5. spectrabase.com [spectrabase.com]

- 6. Triphenylacetic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Triphenylacetic Acid (CAS 595-91-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147579#triphenylacetic-acid-cas-number-595-91-5-properties\]](https://www.benchchem.com/product/b147579#triphenylacetic-acid-cas-number-595-91-5-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com